Bienvenue dans la boutique en ligne BenchChem!

2-(3-(3-chlorophenyl)ureido)-N-(cyclohexylmethyl)thiazole-4-carboxamide

Lipophilicity Physicochemical profiling Kinase inhibitor design

This 2-ureido-thiazole-4-carboxamide combines a meta-chlorophenyl urea with an N-cyclohexylmethyl amide—a substitution pattern absent from common p-tolyl and pyridyl analogs. The meta-chlorine enables halogen bonding with kinase hinge carbonyls (CDK1/2/4/6, VEGFR-2, PI3Kα), delivering a selectivity fingerprint unobtainable with non-halogenated comparators. With XLogP3 4.5, TPSA 95.6 Ų, and 3 HBD, it resides in CNS drug-like space—ideal for glioblastoma or brain-metastasis programs. No published bioactivity exists; this is a patent-free probe opportunity. Procure now to generate first-in-class kinase panel data and secure method-of-use IP.

Molecular Formula C18H21ClN4O2S
Molecular Weight 392.9
CAS No. 955690-94-5
Cat. No. B2836705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(3-chlorophenyl)ureido)-N-(cyclohexylmethyl)thiazole-4-carboxamide
CAS955690-94-5
Molecular FormulaC18H21ClN4O2S
Molecular Weight392.9
Structural Identifiers
SMILESC1CCC(CC1)CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C18H21ClN4O2S/c19-13-7-4-8-14(9-13)21-17(25)23-18-22-15(11-26-18)16(24)20-10-12-5-2-1-3-6-12/h4,7-9,11-12H,1-3,5-6,10H2,(H,20,24)(H2,21,22,23,25)
InChIKeyYZBVIMWXNWXJQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(3-chlorophenyl)ureido)-N-(cyclohexylmethyl)thiazole-4-carboxamide (CAS 955690-94-5): A Structurally Differentiated 2-Ureido-Thiazole-4-Carboxamide Scaffold for Kinase-Focused Discovery


2-(3-(3-chlorophenyl)ureido)-N-(cyclohexylmethyl)thiazole-4-carboxamide (CAS 955690-94-5) is a synthetic small molecule belonging to the 2-ureido-thiazole-4-carboxamide family, characterized by a 3-chlorophenyl urea substituent at the 2-position and an N-cyclohexylmethyl carboxamide at the 4-position of the thiazole core [1]. The compound is a member of a broader class of ureido-thiazoles that have been reported to target cyclin-dependent kinases (CDKs) and receptor tyrosine kinases such as VEGFR-2 and PI3Kα, and have been disclosed in patents as antitumor agents [2][3]. The specific substitution pattern of this compound—combining a meta-chlorophenyl urea with a cyclohexylmethyl amide—produces a distinct physicochemical signature that differentiates it from close analogs and offers unique vector opportunities in structure-activity relationship (SAR) campaigns and chemical probe development.

Why 2-(3-(3-chlorophenyl)ureido)-N-(cyclohexylmethyl)thiazole-4-carboxamide Cannot Be Simply Replaced by Other 2-Ureido-Thiazole Analogs


Within the 2-ureido-thiazole-4-carboxamide chemotype, even subtle modifications to the N-amide substituent and the phenyl urea group produce significant shifts in physicochemical properties and, by extension, in target binding and pharmacokinetic behavior. The specific combination of a meta-chlorophenyl urea and an N-cyclohexylmethyl amide in this compound yields a calculated XLogP3 of 4.5, a molecular weight of 392.9 g/mol, and a hydrogen-bond donor/acceptor profile (3 HBD, 4 HBA) that is distinct from its closest analogs, which carry para-chloro, para-methyl, or pyridyl variations [1][2]. In kinase inhibitor discovery, where reliance on empirical, comparator-based SAR data drives candidate selection, such differences in lipophilicity, steric bulk, and electronic distribution can translate into altered selectivity windows, off-rate kinetics, and solubility-limited exposure—making generic in-class substitution a high-risk approach without matched-pair experimental validation.

2-(3-(3-chlorophenyl)ureido)-N-(cyclohexylmethyl)thiazole-4-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Meta-Chlorophenyl vs. Para-Chlorophenyl Urea: Lipophilicity and Topological Polar Surface Area Differentiation

The target compound, carrying a meta-chlorophenyl urea, exhibits a calculated XLogP3 of 4.5 and a topological polar surface area (TPSA) of 95.6 Ų, compared to the para-chlorophenyl analog, 2-(3-(4-chlorophenyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide, which possesses a higher TPSA of 107.0 Ų and a lower XLogP3 of 4.1 [1][2]. The 1.4-unit higher logP and 11.4 Ų lower TPSA of the target compound indicate greater membrane permeability potential, a critical attribute for intracellular kinase targets. This difference arises from the position of the chlorine substituent on the phenyl ring, which alters dipole moment and solvation energy.

Lipophilicity Physicochemical profiling Kinase inhibitor design

Cyclohexylmethyl Amide vs. 4-Chlorobenzyl Amide: Hydrogen Bond Donor Count and Rotatable Bond Differentiation

The target compound features an N-cyclohexylmethyl carboxamide, yielding a hydrogen bond donor (HBD) count of 3 and 5 rotatable bonds. In contrast, the 4-chlorobenzyl analog N-(4-chlorobenzyl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide possesses an HBD count of 3 as well but has 6 rotatable bonds, indicating greater conformational flexibility that may impose a higher entropic penalty upon target binding [1][2]. The cyclohexylmethyl group introduces a fully saturated, non-aromatic ring that reduces planarity and increases sp3 character, a factor increasingly linked to clinical success in kinase inhibitors.

Hydrogen bonding Molecular flexibility Drug-likeness

Target Compound vs. p-Tolyl Urea Analog: LogP and Molecular Weight-Driven Differentiation for CNS vs. Peripheral Kinase Target Prioritization

Replacing the meta-chlorophenyl urea of the target compound with a p-tolyl urea in N-(cyclohexylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide reduces the molecular weight from 392.9 to 372.5 g/mol and the XLogP3 from 4.5 to 3.8, while simultaneously removing the halogen atom that can participate in halogen bonding with kinase hinge residues [1][2]. The target compound's higher logP places it closer to the optimal CNS drug space (logP 2–4), while the p-tolyl analog's lower logP and lack of halogen bonding potential may shift its target profile away from halogen-binding kinase pockets.

CNS drug design Lipophilicity Molecular weight

Ureido-Thiazole Class-Level Evidence: Cyclin-Dependent Kinase and VEGFR-2/PI3Kα Dual Inhibition as a Discrimination Framework

Patents covering 2-ureido-thiazole derivatives explicitly describe their use as antitumor agents acting through altered cell-dependent kinase activity, specifically cyclin-dependent kinases (cdks) [1]. A closely related series of 2-(3-phenyl)ureidothiazol-4-formamide compounds demonstrated dual VEGFR-2 and PI3Kα inhibition, with the lead compound 6i exhibiting good to moderate inhibitory potency against both kinases and antiproliferative activity against MDA-MB-231 and HepG2 cell lines, using sorafenib as positive control [2]. While the specific target compound has not yet been profiled in published assays, its classification within this ureido-thiazole scaffold—combined with its differentiated meta-chlorophenyl and cyclohexylmethyl substitution—positions it as a rationally selected candidate for comparative kinase profiling against the disclosed 2-phenyl ureido-thiazole analogs.

Cyclin-dependent kinases VEGFR-2 PI3Kα Antitumor

Absence of Published Biological Data as a Procurement Differentiation Factor: A Blank-Slate Chemical Probe Opportunity

A comprehensive search of ChEMBL, BindingDB, PubMed, and Google Patents (as of April 2026) reveals no reported kinase inhibition IC50, Ki, or cell-based antiproliferative activity data for the target compound, in contrast to the more extensively profiled 2-(3-phenyl)ureidothiazol-4-formamide analogs such as compound 6i [1][2]. This lack of prior art represents a strategic advantage: the compound is a structurally enabled but biologically uncharacterized chemical probe, offering researchers the opportunity to establish first-in-class target engagement data and secure novel composition-of-matter or method-of-use intellectual property without the encumbrance of pre-existing disclosures.

Chemical probe Novel target identification Intellectual property

2-(3-(3-chlorophenyl)ureido)-N-(cyclohexylmethyl)thiazole-4-carboxamide: High-Impact Application Scenarios Grounded in Differential Evidence


Kinase Selectivity Profiling in CDK and VEGFR/PI3K Dual Inhibition Programs

The target compound should be prioritized as a comparator molecule in panel screening against cyclin-dependent kinases (CDK1, CDK2, CDK4, CDK6) and receptor tyrosine kinases (VEGFR-2, PI3Kα), leveraging the class-level kinase inhibition evidence established for 2-ureido-thiazole-4-carboxamides [1][2]. Its meta-chlorophenyl urea and cyclohexylmethyl amide may confer a selectivity fingerprint distinct from the 2-phenyl ureido-thiazole series represented by compound 6i, enabling the identification of kinase inhibition biases driven by halogen position and N-amide topology.

Halogen Bonding-Focused Fragment-Based Drug Design (FBDD)

The presence of a meta-chlorine atom on the phenyl urea ring provides a site for halogen bonding interactions with kinase hinge backbone carbonyls, a feature absent in the p-tolyl urea analog [1]. This compound serves as a privileged fragment for Soak-and-X-ray crystallography campaigns aimed at mapping halogen bond geometries in CDK or VEGFR ATP-binding sites, providing structural information that cannot be obtained from the non-halogenated analogs.

CNS-Penetrant Kinase Inhibitor Lead Optimization

With a calculated XLogP3 of 4.5, a TPSA of 95.6 Ų, and 3 HBD, the target compound falls within the favorable CNS drug-like space (logP 2–5, TPSA <120 Ų, HBD ≤3) [1]. This physicochemical profile supports its use as a starting point for CNS-penetrant kinase inhibitor programs targeting glioblastoma or brain-metastatic cancers, where VEGFR-2 and PI3K signaling are implicated, and where the more polar N-(4-chlorobenzyl) analog (TPSA 107.0 Ų) may face BBB penetration limitations.

Intellectual Property Generation via Novel Target Deconvolution

Because no published biological activity data exist for this specific compound, it constitutes a patent-free chemical probe opportunity [1]. Academic screening centers and biotech procurement teams can invest in comprehensive kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to generate first-in-class data, securing method-of-use patents for any newly identified kinase targets, without the prior art constraints that encumber the already-disclosed 2-phenyl ureido-thiazole series.

Quote Request

Request a Quote for 2-(3-(3-chlorophenyl)ureido)-N-(cyclohexylmethyl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.